molecular formula C8H6F3N3 B13986659 1H-Indazol-5-amine, 3-(trifluoromethyl)- CAS No. 57631-09-1

1H-Indazol-5-amine, 3-(trifluoromethyl)-

Cat. No.: B13986659
CAS No.: 57631-09-1
M. Wt: 201.15 g/mol
InChI Key: HTFVEDPYBMUSPJ-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-indazol-5-amine is a chemical compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making them more lipophilic and metabolically stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as cesium fluoride and trifluoromethanesulfanylamide, under specific reaction conditions .

Industrial Production Methods

Industrial production of 3-(trifluoromethyl)-1H-indazol-5-amine may involve scalable flow chemistry techniques. These methods utilize continuous flow reactors to streamline the synthesis process, ensuring consistent product quality and yield. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various trifluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(trifluoromethyl)-1H-indazol-5-amine stands out due to its indazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound with a broader range of applications in various fields .

Properties

CAS No.

57631-09-1

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-indazol-5-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-5-3-4(12)1-2-6(5)13-14-7/h1-3H,12H2,(H,13,14)

InChI Key

HTFVEDPYBMUSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)C(F)(F)F

Origin of Product

United States

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